

Strategic Sourcing & Technical Validation: 4-Chloro-N-(2-morpholinophenyl)butanamide

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Compound of Interest

Compound Name:	4-chloro-N-(2-morpholinophenyl)butanamide
CAS No.:	306976-96-5
Cat. No.:	B2458467

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Executive Summary

4-chloro-N-(2-morpholinophenyl)butanamide is a specialized synthetic intermediate, primarily utilized as a precursor for N-aryl pyrrolidin-2-one scaffolds in medicinal chemistry. Its structural integrity is kinetically labile; the molecule possesses an inherent tendency to undergo intramolecular cyclization to form 1-(2-morpholinophenyl)pyrrolidin-2-one under basic conditions or elevated temperatures.

This guide provides a rigorous framework for sourcing this compound, validating its purity against its cyclized impurity, and handling it to maintain the "open-chain" integrity required for subsequent derivatization.

Part 1: Chemical Profile & Synthetic Utility[1][2]

The Molecule[2][3][4][5][6][7][8]

- Chemical Name: **4-chloro-N-(2-morpholinophenyl)butanamide**

- Common Identity: Open-chain lactam precursor
- Key Components:
 - Core: Aniline ring substituted with an ortho-morpholine group.
 - Tail: 4-chlorobutanamide chain.
- CAS Registry: While the specific CAS for this full assembly is often unlisted in public commodity databases (treated as a custom intermediate), it is synthesized directly from 2-Morpholinoaniline (CAS: 20379-59-3) and 4-Chlorobutyryl chloride (CAS: 4635-59-0).

Mechanism of Action (Synthetic)

This molecule is a "spring-loaded" electrophile. The terminal alkyl chloride is positioned 5 atoms away from the amide nitrogen. Upon treatment with a base (e.g., NaH, KOtBu), it undergoes rapid

intramolecular substitution to form a 5-membered lactam ring.

Research Application: It is a critical building block for Factor Xa inhibitors, kinase inhibitors, and GPCR ligands where a rigidified N-phenyl lactam core is required to orient the morpholine ring for binding pocket interactions.

Part 2: The Sourcing Landscape (Make vs. Buy)

Because this compound is a reactive intermediate rather than a stable end-product, "shelf-stable" inventory is rare. Sourcing strategies must pivot between Custom Synthesis and Specialty Building Block vendors.

Decision Logic: Sourcing Strategy

The following decision tree illustrates the optimal sourcing path based on your project scale and timeline.

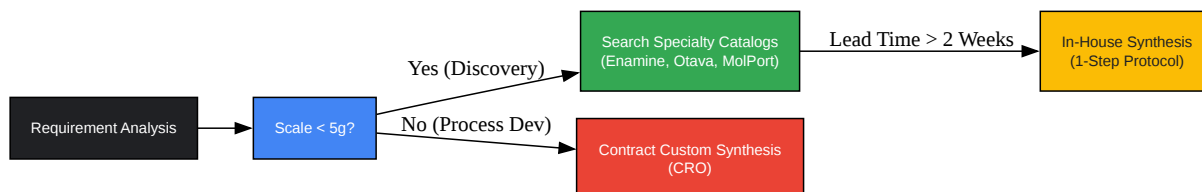


Figure 1: Decision matrix for sourcing reactive intermediates. Prioritize in-house synthesis for speed due to stability concerns.

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Commercial Supplier Categories

Supplier Tier	Representative Vendors	Pros	Cons
Tier 1: Aggregators	MolPort, eMolecules, ChemicalBook	Broad reach; access to global stock. ^{[1][2]}	Data lag; stock often "virtual" (not physically on shelf).
Tier 2: Building Block Specialists	Enamine, Otava, Combi-Blocks	High likelihood of physical stock; structural expertise.	May require 2-3 week lead time if shipping from Eastern Europe/Asia.
Tier 3: Custom Synthesis	Wuxi AppTec, local CROs	Guaranteed purity; fresh preparation.	High cost; 4-6 week lead time.

Part 3: Technical Validation (The Self-Validating System)

The Core Problem: The primary impurity is the cyclized product (Lactam). If the supplier stored the material in a warm warehouse or with traces of base, you will receive the lactam, not the chlorobutanamide.

The "Open vs. Closed" Diagnostic Protocol

You must validate the material immediately upon receipt using ¹H-NMR.

Diagnostic Signals (400 MHz, DMSO-d6 or CDCl3):

- The Amide Proton (The "Open" Marker):
 - Target (Open Chain): Look for a broad singlet (NH) around 8.0 – 9.5 ppm.
 - Impurity (Cyclized): The lactam has NO amide proton. If this peak is missing, the ring has closed.
- The Alkyl Chain (The "Shift" Marker):
 - Target (Open Chain): The triplet for
appears around 3.6 ppm.
 - Impurity (Cyclized): The corresponding
in the lactam ring shifts upfield significantly (approx 3.4 - 3.8 ppm but distinct splitting pattern changes from triplet to multiplet in rigid ring systems).
- LC-MS Signature:
 - Target:
(Chlorine isotope pattern 3:1 is MANDATORY).
 - Impurity (Lactam):
. (Loss of HCl = Mass decrease of ~36 Da).

Visualization of the Instability Pathway

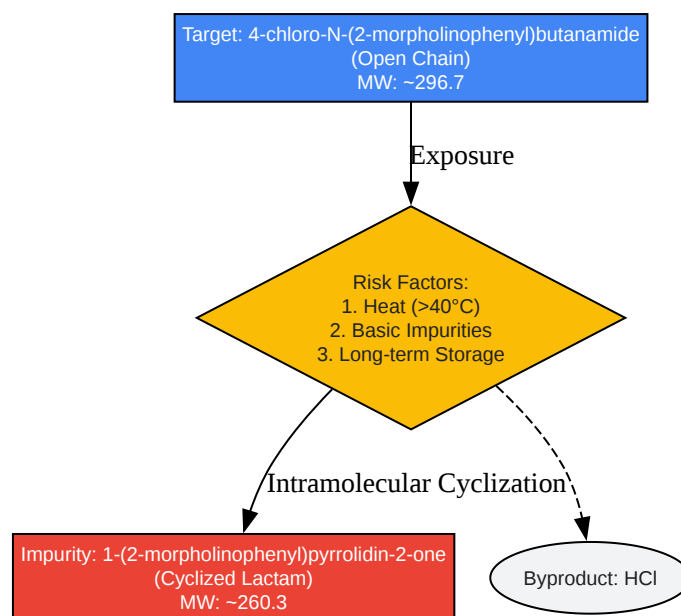


Figure 2: The spontaneous cyclization pathway. Loss of HCl leads to the thermodynamically stable lactam.

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Part 4: Synthesis & Handling Protocol

If commercial stock is degraded or unavailable, the following protocol is the industry standard for generating this intermediate in situ or for immediate use.

Synthesis Protocol (Schotten-Baumann Conditions)

- Reagents: 2-Morpholinoaniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (1.2 eq) or Pyridine.
- Solvent: Dichloromethane (DCM) or THF (Anhydrous).
- Temperature: 0°C to Room Temperature. Do not heat.

Step-by-Step:

- Dissolve 2-morpholinoaniline in anhydrous DCM at 0°C.
- Add base (TEA/Pyridine) dropwise.
- Add 4-chlorobutyl chloride dropwise over 30 mins (Exothermic).
- Stir at 0°C for 1 hour, then warm to RT for 2 hours.
- Quench: Wash with dilute HCl (1M) to remove unreacted aniline and pyridine. Acidic wash prevents cyclization.
- Dry: Na₂SO₄, filter, and concentrate at <40°C.

Storage Requirements

- Temperature: -20°C (Freezer).
- Atmosphere: Under Argon/Nitrogen.
- Shelf Life: < 3 months. (Re-validate NMR before use).

References

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